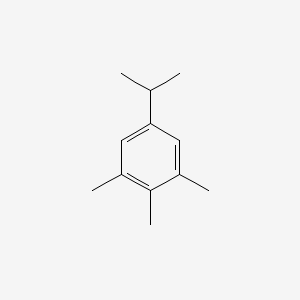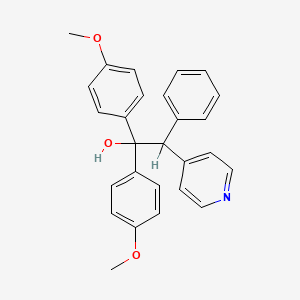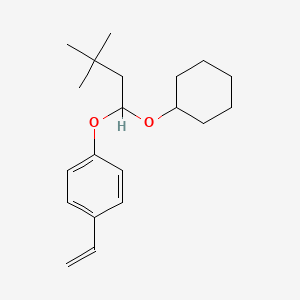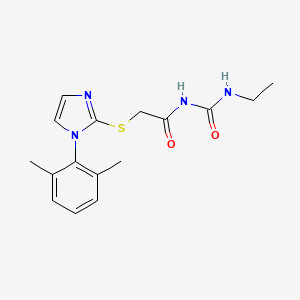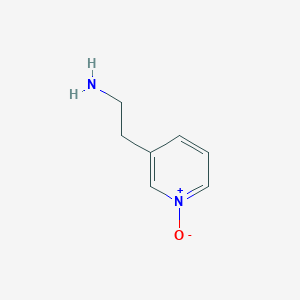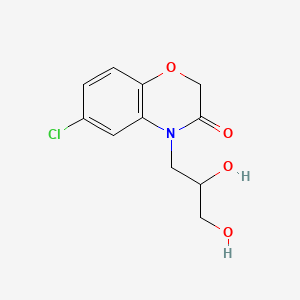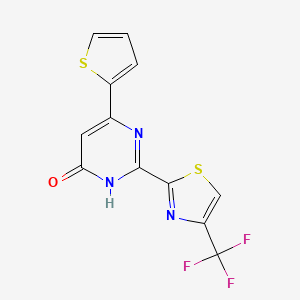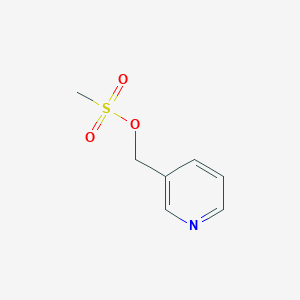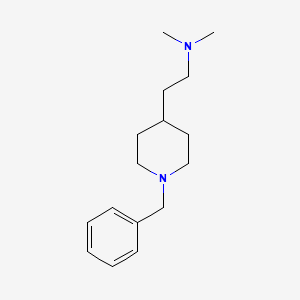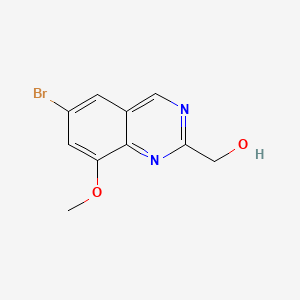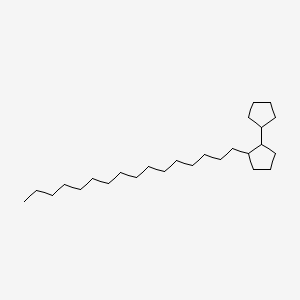
1,1'-Bicyclopentyl, 2-hexadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bicyclopentyl, 2-hexadecyl- is an organic compound with the molecular formula C26H50 and a molecular weight of 362.6752 g/mol . It is also known by other names such as 1-Cyclopentyl-2-n-hexadecylcyclopentane and 2-Hexadecylbicyclopentyl . This compound is characterized by its bicyclic structure, which includes two cyclopentane rings and a hexadecyl chain.
Preparation Methods
The synthesis of 1,1’-Bicyclopentyl, 2-hexadecyl- typically involves the reaction of cyclopentane derivatives with hexadecyl halides under specific conditions. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-Bicyclopentyl, 2-hexadecyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups, facilitated by bases or nucleophiles.
Scientific Research Applications
1,1’-Bicyclopentyl, 2-hexadecyl- has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Its hydrophobic nature makes it useful in studying membrane interactions and lipid behavior.
Medicine: Research into its potential as a drug delivery agent due to its lipophilic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Bicyclopentyl, 2-hexadecyl- involves its interaction with hydrophobic environments due to its nonpolar nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets and pathways involved include interactions with lipid membranes and potential disruption of membrane-associated processes .
Comparison with Similar Compounds
1,1’-Bicyclopentyl, 2-hexadecyl- can be compared with other similar compounds such as:
1,1’-Bicyclopentyl: Lacks the hexadecyl chain, making it less hydrophobic.
Hexadecane: A straight-chain hydrocarbon, differing in structure and reactivity.
Cyclopentylcyclopentane: Similar bicyclic structure but without the long alkyl chain.
These comparisons highlight the unique combination of bicyclic structure and long alkyl chain in 1,1’-Bicyclopentyl, 2-hexadecyl-, which contributes to its distinct properties and applications.
Properties
CAS No. |
55334-11-7 |
|---|---|
Molecular Formula |
C26H50 |
Molecular Weight |
362.7 g/mol |
IUPAC Name |
1-cyclopentyl-2-hexadecylcyclopentane |
InChI |
InChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-22-18-23-26(25)24-20-16-17-21-24/h24-26H,2-23H2,1H3 |
InChI Key |
ZENJJKDYBBKFAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CCCC1C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




